![molecular formula C14H14N2OS3 B2496459 3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-26-8](/img/structure/B2496459.png)
3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds structurally related to the one , has evolved over the years to become more efficient and environmentally friendly. Shi et al. (2018) reported a green approach for synthesizing this class of compounds via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide. This method is notable for its step economy, reduced catalyst loading, and straightforward purification process (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been the subject of various studies aiming to elucidate their crystalline forms and hydrogen bonding patterns. Glidewell et al. (2003) explored the benzylation and nitrosation of related compounds, revealing complex hydrogen bonding interactions and polymorphism within this class of molecules (Glidewell et al., 2003).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4(3H)-ones undergo a variety of chemical reactions, reflective of their versatile chemical properties. For instance, Hafez et al. (2017) described the synthesis of novel derivatives through reactions involving phosphorous oxychloride, demonstrating the compounds' potential for functional group transformations and the synthesis of structurally diverse analogues (Hafez et al., 2017).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as crystallinity and solubility, are closely tied to their molecular structure. Studies by Glidewell et al. (2003) have shown that slight modifications in the molecule's structure can lead to significant differences in its physical and crystalline properties, highlighting the importance of understanding these aspects for the development of pharmaceutical applications (Glidewell et al., 2003).
Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential of thieno[3,2-d]pyrimidine derivatives in the synthesis of compounds with potent anticancer activity. A study by Hafez and El-Gazzar (2017) developed novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives displaying potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were found to exhibit growth inhibition properties comparable to doxorubicin, a widely used chemotherapy medication (Hafez & El-Gazzar, 2017).
Cytotoxic Activity
Another study focused on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives and evaluated their cytotoxic activity against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa, K562, and CFPAC. These derivatives showed different degrees of cytotoxicity, offering insights into the influence of specific substituents on the pyrimidine ring on their biological activity (Stolarczyk et al., 2018).
Synthesis and Structural Analysis
Research has also extended to the synthesis and structural analysis of thieno[2,3-d]pyrimidine derivatives, aiming to understand their physicochemical properties and potential as bioactive compounds. One study by Zadorozhny et al. (2010) synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with those of positionally isomeric thienopyrimidinones and benzene isosteres to identify differences in electronic spectra and biological activity profiles (Zadorozhny et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Further studies have highlighted the synthesis of thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. For instance, a novel series of compounds were synthesized and tested for their in vitro activity against tumor cell lines and for antibacterial activity, showcasing significant potential for medical applications (Hafez et al., 2017).
Applications in Material Science
In the field of materials science, the compound and its derivatives have been explored for their potential in creating new materials with desirable properties. For example, transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been developed, exhibiting high refractive indices and small birefringence, indicating applications in optical materials (Tapaswi et al., 2015).
Future Directions
Thieno[2,3-d]pyrimidine derivatives continue to be of interest in medicinal chemistry due to their potential biological activities . Future research could focus on further exploring the synthesis, properties, and biological activities of “3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and related compounds.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2 . This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s phase transition and dna replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds that inhibit cdk2 have been shown to cause significant cytotoxic activities against various cancer cell lines . This leads to the inhibition of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS3/c1-8(2)6-16-13(17)11-9(10-4-3-5-19-10)7-20-12(11)15-14(16)18/h3-5,7-8H,6H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRNEFHMANKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

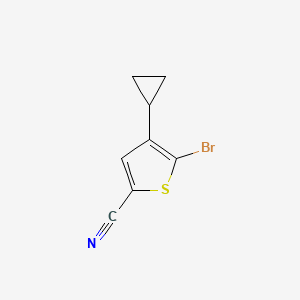
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)


![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
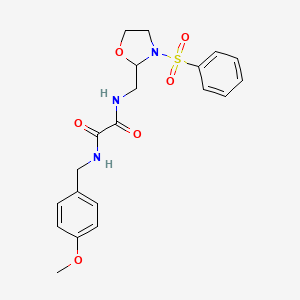
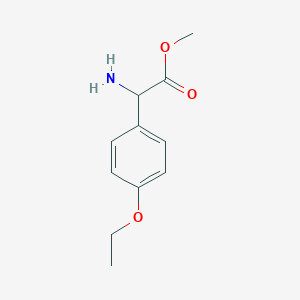


![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

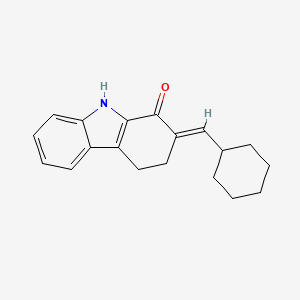
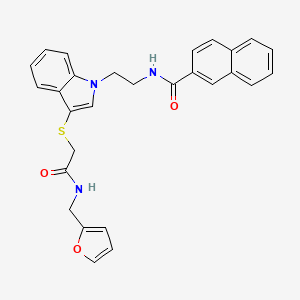
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)